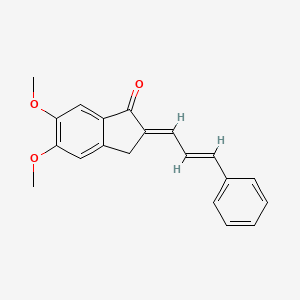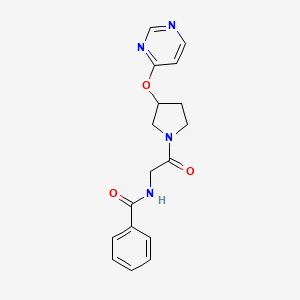![molecular formula C17H14N2O3 B2963370 Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-41-6](/img/structure/B2963370.png)
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.31 . It is stored at a temperature between 28°C .
Synthesis Analysis
The synthesis of indole derivatives, such as Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate, has been a topic of interest in recent years . The most commonly used substrates for the assembly of pyrimido[1,2-a]indole and indolo[1,2-a]quinazoline ring systems are derivatives of 2-aminoindoles . A three-component synthesis of pyrimido[1,2-a]indoles was performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .Molecular Structure Analysis
The InChI code for Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is 1S/C17H14N2O3/c1-2-21-17(20)16-13-7-6-12(22-10-8-18)11-15(13)19-9-4-3-5-14(16)19/h3-7,9,11H,2,10H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate has a molecular weight of 294.31 . It is recommended to be stored at a temperature between 28°C .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- Phosphine-Catalyzed Annulation: Ethyl 2-methyl-2,3-butadienoate is used in [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).
- Clay-Catalysed Reactions: Indole and ethyl 5-acetoxymethyl-4-acetyl-3-methylpyrrole-2-carboxylate undergo clay-catalysed reactions forming pyrrolo[2,3-b]carbazoles (Chunchatprasert & Shannon, 1994).
- Three-Component Tandem Reactions: A novel three-component reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates has been developed for synthesizing pyrimido[1,2-a]indoles (Gupta et al., 2011).
Applications in Medicinal Chemistry
- Study of Optical and Hypoglycemic Properties: The synthesis and study of 4-ethoxycarbonyl(cyano)-1,3-dimethyl-β-carbolines, including their optical and hypoglycemic properties, have been investigated (Proshchenkova et al., 2021).
Photophysical Studies
- Photophysical Properties of Novel Derivatives: The photophysical properties of a new 4-aza-indole derivative were examined in different solvents, showing potential applications as a labeling agent and in bio- or analytical sensors (Bozkurt & Doğan, 2018).
Chemical Reactions and Derivatives
- Novel Products from Acid-Catalysed Condensations: The formation of pyrrolo[2,3-b]carbazoles from specific reactions involving indole and pyrrole derivatives highlights the versatility of these compounds in synthetic chemistry (Chunchatprasert & Shannon, 1994).
Propriétés
IUPAC Name |
ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-21-17(20)16-13-7-6-12(22-10-8-18)11-15(13)19-9-4-3-5-14(16)19/h3-7,9,11H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKKAPTXIIYGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2963287.png)
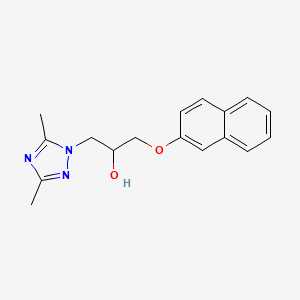
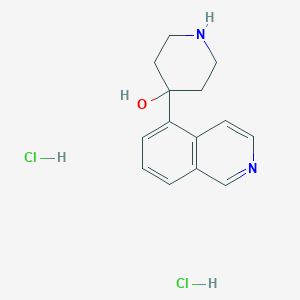
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2963296.png)
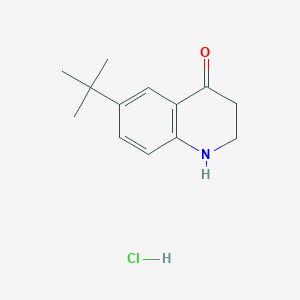
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2963299.png)

![4-{[5-(2-fluorobenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]acetyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2963301.png)
![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2963302.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2963306.png)
